molecular formula C13H19NO B1478473 (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol CAS No. 853180-09-3

(R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol

Cat. No.: B1478473
CAS No.: 853180-09-3
M. Wt: 205.3 g/mol
InChI Key: BHXUQFUAJAYUGO-CYBMUJFWSA-N
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Description

“®-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol” is a chemical compound with the CAS Number: 853180-09-3. It has a molecular weight of 205.3 . The compound appears as a colorless to yellow liquid, or white to yellow solid .


Physical and Chemical Properties Analysis

“®-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol” is a colorless to yellow liquid, or white to yellow solid . It has a molecular weight of 205.3 .

Scientific Research Applications

Enantioselective Catalysis and Synthesis

(R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol is implicated in the field of enantioselective catalysis, primarily as a chiral building block. It's notably used in the enantioselective addition of diethylzinc to aldehydes, yielding various chiral secondary alcohols with high enantioselectivity. This process is essential for synthesizing specific antidepressant drugs, with the stereoisomerism playing a pivotal role in the pharmaceutical activity of the compounds. The utilization of certain yeast reductases, as demonstrated by Asami et al. (2015), allows for the highly selective production of specific enantiomers of alcohols, which are crucial intermediates in synthesizing these antidepressants (Asami, M., et al., 2015).

Microbial Reductase Activity

The compound also serves as a substrate for microbial reductases, as researched by Choi et al. (2010). Their study delves into the enzymatic activities of various microbial reductases towards 3-chloro-1-phenyl-1-propanone, highlighting the potential of microbial biocatalysts in producing optically active alcohols. This research underscores the significance of microbial enzymes in the stereoselective synthesis of pharmaceutical intermediates, offering insights into biotechnological applications for producing enantiomerically pure compounds (Choi, Y., et al., 2010).

Biosynthesis and Biocatalysis

Studies by Shao et al. (2020) and Yamada-Onodera et al. (2007) emphasize the significance of this compound in the realm of biosynthesis and biocatalysis. Shao et al. (2020) discuss the rational design of a specific carbonyl reductase for the efficient biosynthesis of (R)-3-chloro-1-phenyl-1-propanol, an important chiral intermediate. This research spotlights the potential of engineered enzymes in enhancing the production of chiral pharmaceutical intermediates. Yamada-Onodera et al. (2007) delve into the purification and characterization of alcohol dehydrogenase reducing N-benzyl-3-pyrrolidinone, highlighting the importance of these enzymes in producing chiral compounds (Shao, Z.-H., et al., 2020)(Yamada-Onodera, K., et al., 2007).

Properties

IUPAC Name

(2R)-3-phenyl-2-pyrrolidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-11-13(14-8-4-5-9-14)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXUQFUAJAYUGO-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@H](CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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